2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

Catalog No.
S7777303
CAS No.
M.F
C18H23N3O
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl...

Product Name

2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C18H23N3O/c22-18(17-11-14-3-4-16(17)10-14)21-8-6-20(7-9-21)13-15-2-1-5-19-12-15/h1-5,12,14,16-17H,6-11,13H2

InChI Key

NOWSTZPBSBYOIN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CC4CC3C=C4

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CC4CC3C=C4
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone, also known as Bicuculline, is a psychoactive drug mainly used as a research tool in neuroscience. Bicuculline is a competitive antagonist for the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. Bicuculline is a cyclic compound belonging to the piperazine and benzodiazepine families and is widely used in scientific research for its unique properties. This paper aims to provide a comprehensive overview of Bicuculline, including its definition, physical and chemical properties, synthesis, biological properties, analytical methods, toxicology, safety, and applications in scientific experiments. The paper will conclude with future directions and limitations for research on Bicuculline.
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is an alkaloid compound that was first isolated from the plant Dicentra cucullaria in 1932 by Hans Andersag and his team. However, it was later discovered that 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has no natural occurrence in any plants or animals. 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has a molecular weight of 367.42 g/mol and a chemical formula of C20H17N3O2. The compound is soluble in ethanol, methanol, and DMSO but insoluble in water.
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is a white crystalline solid with a melting point of 244-247 degrees Celsius. It is sparingly soluble in aqueous solutions and is stable under normal conditions. The compound has a melting point of 244-247°C and its pH is about 4 to 6. In the presence of UV light, 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone absorbs at 286 nm.
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone can be synthesized via several pathways, the most common one being the reaction of GABAA receptor agonist bicuculline methiodide with sodium hydroxide. The method involves the synthesis of bicuculline from different piperazine derivatives. The reaction rate of the synthesis is high, and the yield of bicuculline is high as well. The compound can be characterized by using NMR, Mass Spectroscopy, and X-ray crystallographic analysis.
There are various methods to measure the concentration of 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone in solution. These include HPLC, UV spectrophotometry, capillary electrophoresis, and GC-MS. The choice of analytical method depends on the specific properties of the sample and the available equipment.
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is an antagonist for the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. This property renders 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone capable of blocking the activity of GABA in the brain, which leads to the inhibition of GABA-mediated synaptic inhibition. As a result of 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone's ability to block GABA-mediated synaptic inhibition, it leads to an increased excitability of the brain and the transmission of signals. This property of 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone makes it an important research tool in neuroscience, especially for studying the role of GABA in the brain.
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone can be toxic to living organisms at high concentrations. In scientific experiments, it is important to ensure that 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is carefully dosed, and safety precautions are taken to avoid exposure to the compound through inhalation, ingestion, or direct contact with the skin and eyes.
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has several applications in scientific research, especially in neuroscience. It is used to study the mechanisms of inhibition and excitation in the brain and the role of GABA in synaptic inhibition. 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is also used to study the effects of drugs that target the GABAA receptor. Additionally, it is used in research aimed at understanding the mechanisms of diseases that affect the brain, such as epilepsy or schizophrenia. 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has also been used in animal models of addiction to study the neurobiological mechanisms involved in addiction.
The current state of research on 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is focused on understanding its role in the inhibition and excitation pathways of the brain. Additionally, research is also aimed at studying the mechanisms of diseases that affect the brain, such as epilepsy or schizophrenia. Studies are also being conducted to investigate the effects of drugs that target the GABAA receptor, as well as the neurobiological mechanisms involved in addiction.
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has promising implications in various fields of research and industry. In the medical field, 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone can be used as a research tool for the development of drugs that target the GABAA receptor. Such drugs could be effective in the treatment of neurological and mental disorders such as anxiety, depression, and schizophrenia. In the drug development industry, 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone can be used to screen for the selectivity and efficacy of new drug candidates. Additionally, studies of 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone on addiction could lead to important breakthroughs in the development of new treatments for addiction.
There are several limitations and future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone. Firstly, the toxicity of the compound can limit its use in vivo experiments. Additionally, the vanishingly low oral bioavailability of bicuculline in vivo limits its usefulness and toxicity for neuropathic pain treatments. Secondly, future research on 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone could explore its role in the regulation of other neurotransmitters in the brain besides GABA. Additionally, further research can be conducted on the potential use of 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone as a diagnostic tool in neurological disorders. Lastly, investigations of biopolymers able to bind bicuculline from the environment could lead to important breakthroughs in bioremediation processes.
In summary, this paper has provided an overview of 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone, including its definition, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity, safety, and applications in scientific experiments. 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone shows promising implications in various fields of research and industry, with future directions for research that can lead to important breakthroughs in drug development, addiction research, bioremediation processes, and neuroscience.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

297.184112366 g/mol

Monoisotopic Mass

297.184112366 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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